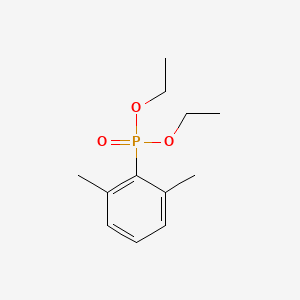

Diethyl (2,6-dimethylphenyl)phosphonate

Description

Structure

3D Structure

Properties

CAS No. |

54057-96-4 |

|---|---|

Molecular Formula |

C12H19O3P |

Molecular Weight |

242.25 g/mol |

IUPAC Name |

2-diethoxyphosphoryl-1,3-dimethylbenzene |

InChI |

InChI=1S/C12H19O3P/c1-5-14-16(13,15-6-2)12-10(3)8-7-9-11(12)4/h7-9H,5-6H2,1-4H3 |

InChI Key |

IPISPMAJECXABQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=O)(C1=C(C=CC=C1C)C)OCC |

Origin of Product |

United States |

Reaction Mechanisms and Reactivity Profiles of Diethyl 2,6 Dimethylphenyl Phosphonate

Mechanistic Investigations of C-P Bond Formation

The creation of the aryl C-P bond is a cornerstone of organophosphorus chemistry. For compounds like Diethyl (2,6-dimethylphenyl)phosphonate, this bond formation is achieved through several key mechanistic routes, including nucleophilic, radical, and transition-metal-catalyzed pathways.

Elucidation of Nucleophilic Pathways

Nucleophilic substitution is a fundamental mechanism for C-P bond formation. The classic Michaelis-Arbuzov reaction, a cornerstone of organophosphorus chemistry, exemplifies this pathway, typically involving the reaction of a trialkyl phosphite (B83602) with an alkyl halide. However, for the synthesis of arylphosphonates from aryl halides, direct nucleophilic attack is generally inefficient due to the lower reactivity of the C-X bond in aryl systems.

To overcome this, transition metal catalysts are often employed. In these catalytic cycles, a phosphorus-containing nucleophile can react with an activated organometallic complex. For instance, copper-catalyzed reactions have been developed where various phosphorus nucleophiles effectively couple with diaryliodonium salts at room temperature to form the C-P bond in high yields. organic-chemistry.org Another approach involves a palladium-catalyzed Michaelis-Arbuzov reaction between triaryl phosphites and aryl iodides, which proceeds under mild conditions. organic-chemistry.org In some mechanisms, particularly those involving oxidative addition, the metal center itself can act as a nucleophile, attacking the aryl halide in an SN2-type process. wikipedia.org

Characterization of Radical Intermediates and Pathways

Radical-mediated reactions offer an alternative avenue for C-P bond formation, often under milder conditions than traditional methods. Photochemical protocols have been developed that utilize light to generate aryl radicals from accessible aryl halides. organic-chemistry.org These highly reactive intermediates can then be trapped by phosphorus reagents to form the desired arylphosphonate. organic-chemistry.orgkit.edu This method is advantageous as it often avoids the need for a photocatalyst or pre-activation of the substrate. organic-chemistry.org

Metal-free phosphorylation processes have also been shown to proceed through radical mechanisms. A notable example is a Sandmeyer-type transformation of arylamines, which proceeds smoothly at room temperature via radical-radical coupling, tolerating a wide array of functional groups. organic-chemistry.org The generation of phosphorus radicals from H-P(O) compounds, initiated by radicals from other sources like in situ generated diacyl peroxides, is another strategy employed in C-P bond construction. organic-chemistry.org

Analysis of Oxidative Addition/Reductive Elimination Mechanisms

In the realm of transition-metal catalysis, the oxidative addition/reductive elimination pathway is a dominant mechanism for forming C-P bonds, particularly in cross-coupling reactions like the Hirao reaction. wikipedia.orglibretexts.orglibretexts.org This catalytic cycle is central to the application of palladium and nickel catalysts in arylphosphonate synthesis. acs.orgnih.gov

The process begins with a low-valent metal center, typically Pd(0) or Ni(0), which undergoes oxidative addition with an aryl halide (Ar-X). This step involves the insertion of the metal into the Ar-X bond, leading to an increase in the metal's oxidation state and coordination number (e.g., from Pd(0) to a Pd(II) complex). wikipedia.orglibretexts.org Following this, a transmetalation or substitution step occurs where the phosphite reagent coordinates to the metal center. The final, crucial step is reductive elimination , where the aryl group and the phosphonate (B1237965) moiety couple to form the C-P bond, releasing the final arylphosphonate product and regenerating the low-valent metal catalyst, allowing the cycle to continue. wikipedia.orglibretexts.org Density functional theory (DFT) calculations have been instrumental in exploring these pathways, confirming the feasibility of intermediates and transition states involved in the process. acs.org

| Catalytic Step | Description | Change in Metal Center |

|---|---|---|

| Oxidative Addition | The catalyst (e.g., Pd(0)) reacts with the aryl halide (Ar-X), breaking the Ar-X bond and forming a new organometallic complex. | Oxidation state and coordination number increase (e.g., Pd(0) → Pd(II)). |

| Ligand Exchange/Transmetalation | The phosphite reagent displaces a ligand on the metal complex, positioning it for coupling. | No change in oxidation state. |

| Reductive Elimination | The aryl and phosphonate groups on the metal center bond to each other, forming the final product and regenerating the catalyst. | Oxidation state and coordination number decrease (e.g., Pd(II) → Pd(0)). |

Understanding Reaction Pathways through In Situ Characterization

Elucidating the precise mechanisms of complex chemical reactions, such as those involved in C-P bond formation, relies heavily on advanced characterization techniques. In situ characterization, which involves monitoring the reaction as it happens, is particularly powerful for identifying transient intermediates and understanding reaction kinetics. mdpi.com These methods allow researchers to gain a deeper understanding of reaction pathways by directly observing the species present in the reaction mixture over time. mdpi.com While specific in situ studies on the formation of this compound are not extensively detailed, the application of these techniques is a key trend in the broader field of metal phosphonate chemistry for validating proposed mechanisms, such as distinguishing between nucleophilic, radical, or oxidative addition pathways. mdpi.com

Reactivity of the Phosphonate Moiety in Diverse Chemical Transformations

While the phosphonate group is known for its stability, particularly its resistance to hydrolysis compared to phosphate (B84403) esters, it is not inert. The phosphonate moiety in diethyl arylphosphonates can be chemically activated to serve as a versatile intermediate for the synthesis of other valuable organophosphorus compounds.

A mild and effective method for this activation involves the use of triflic anhydride. nih.gov This reagent activates the phosphonate, enabling chemoselective substitution of one of the ethoxy groups. This allows for the modular preparation of a wide range of phosphonylated derivatives through the addition of various nucleophiles. This procedure is notable for its broad scope and tolerance of other functional groups within the molecule. nih.gov

| Nucleophile Type | Added Nucleophile Example | Resulting Phosphorus Compound Class |

|---|---|---|

| O-Nucleophiles | Alcohols, Phenols | Mixed Phosphonates |

| S-Nucleophiles | Thiols | Phosphonothioates |

| N-Nucleophiles | Amines, Sulfonamides | Phosphonamidates |

| C-Nucleophiles | Grignard Reagents | Phosphinates |

This table illustrates the versatility of activated diethyl phosphonates in synthesizing various phosphorus-containing compounds. nih.gov

Stereochemical Considerations in Arylphosphonate Synthesis and Reactions

Stereochemistry in organophosphorus compounds is a critical aspect, particularly when the phosphorus atom itself is a chiral center. In the synthesis of arylphosphonates, stereochemical control can be a significant consideration.

During certain palladium-catalyzed C-P cross-coupling reactions, it has been observed that the reaction can proceed with retention of configuration at the phosphorus center. organic-chemistry.org This implies that if a stereochemically pure phosphorus-containing starting material is used, the resulting arylphosphonate product can also be obtained with high stereochemical purity. The synthesis of P-stereogenic compounds, often referred to as P-chiral, is a sophisticated area of organic chemistry. Methodologies often rely on the use of chiral auxiliaries, such as (-)-menthol or derivatives of ephedrine, which are temporarily incorporated to direct the stereochemical outcome of a reaction before being removed. beilstein-journals.orgwiley-vch.de While much of this work has focused on phosphines, the underlying principles are relevant to the stereocontrolled synthesis of phosphonates where the phosphorus atom is a stereocenter.

Applications of Diethyl 2,6 Dimethylphenyl Phosphonate and Its Derivatives in Advanced Chemical Research

Role as Reagents in Organic Synthesis

Aryl phosphonates, including Diethyl (2,6-dimethylphenyl)phosphonate, are important intermediates and reagents. Their utility stems from the reactivity of the phosphonate (B1237965) group, which can be transformed or used to influence the reactivity of the attached aryl group.

Utility in Carbon-Carbon Bond Formation

Aryl phosphonates serve as precursors to reagents for carbon-carbon bond formation, most notably in olefination reactions. The phosphonate group is a key functional moiety in the Horner-Wadsworth-Emmons (HWE) reaction. While the direct use of an aryl phosphonate like this compound in a standard HWE reaction is not typical (which usually involves α-carbanions of alkylphosphonates), its derivatives are highly relevant.

For instance, the aryl group can be functionalized to incorporate a methylene (B1212753) group adjacent to the phosphonate, which can then be deprotonated to form a phosphonate carbanion. This carbanion is a potent nucleophile that reacts with aldehydes and ketones to produce alkenes, often with high (E)-selectivity. The steric bulk provided by the 2,6-dimethylphenyl group can influence the stereochemical outcome of such reactions.

Furthermore, the C-P bond in aryl phosphonates can be cleaved and transformed under certain catalytic conditions, but their primary role in C-C bond formation is through modification into HWE-type reagents. Palladium-catalyzed cross-coupling reactions, for example, can couple H-phosphonate diesters with aryl halides to form the C-P bond, which is the basis for creating more complex phosphonate reagents. organic-chemistry.org

Phosphonylation of Various Organic Substrates, including Heterocycles

Phosphonylation, the introduction of a phosphonate group onto a molecule, is a critical transformation for creating compounds with applications in medicinal chemistry and materials science. arkat-usa.org Aryl phosphonates and their precursors are central to these reactions.

One established method involves the palladium-catalyzed cross-coupling reaction between aryl halides and dialkyl phosphites (like diethyl phosphite) to form aryl phosphonates. researchgate.net Another powerful technique is the one-pot lithiation-phosphonylation of electron-rich heterocycles. mdpi.com In this procedure, a heteroaromatic compound is first treated with a strong base such as n-butyllithium to generate a lithiated intermediate. This nucleophilic species then reacts with a phosphorus electrophile, like diethyl chlorophosphite, to install the phosphonate moiety. mdpi.com

This method has been successfully applied to a range of heterocyclic systems, as detailed in the table below.

| Heterocyclic Substrate | Reagent 1 | Reagent 2 | Product | Yield (%) |

| Indole | n-Butyllithium | Diethyl chlorophosphite | Diethyl 1H-indol-2-ylphosphonate | Moderate |

| Benzothiophene | n-Butyllithium | Diethyl chlorophosphite | Diethyl benzo[b]thiophen-2-ylphosphonate | Good |

| Benzothiazole | n-Butyllithium | Diethyl chlorophosphite | Diethyl benzo[d]thiazol-2-ylphosphonate | Good |

| 2-Methylthiophene | n-Butyllithium | Diethyl chlorophosphite | Diethyl 5-methylthiophen-2-ylphosphonate | Good |

Data synthesized from a one-pot lithiation-phosphonylation procedure. mdpi.com

Modern, metal-free approaches have also been developed, utilizing visible-light photoredox catalysis to phosphonylate aryl and heteroaryl halides, offering a milder alternative to traditional transition-metal-catalyzed methods. researchgate.net

Catalytic Applications

The unique structural features of this compound and its derivatives make them suitable for various roles in catalysis, from serving as ligand precursors to forming the backbone of solid-state catalysts.

Ligand Precursors in Homogeneous Catalysis

While this compound itself is not typically a ligand, it serves as a valuable precursor for synthesizing phosphine (B1218219) ligands, which are pivotal in homogeneous catalysis. digitellinc.com The phosphonate group can be reduced to a phosphine, or the aryl ring can be functionalized to introduce other coordinating groups. The ortho-methyl groups provide steric bulk near the phosphorus center, which is a key feature in designing ligands that can enhance catalytic activity and selectivity in cross-coupling reactions. nih.gov

For example, phosphonate-directed C-H borylation can introduce a boronic ester at the ortho position, which can then be used in Suzuki-Miyaura cross-coupling to build more complex biaryl phosphine ligand frameworks. digitellinc.comnih.gov The steric hindrance from the 2,6-dimethylphenyl group can create a specific coordination environment around a metal center, influencing the outcome of catalytic cycles in reactions like Suzuki-Miyaura or Heck couplings. scispace.com

Components of Heterogeneous Catalysts (e.g., Metal Phosphonates)

Aryl phosphonic acids, derived from the hydrolysis of their corresponding diethyl esters, are excellent building blocks for creating robust heterogeneous catalysts known as metal-organic frameworks (MOFs) or metal phosphonates. nih.govresearchgate.net These materials consist of metal ions or clusters connected by organic phosphonate linkers, forming porous, crystalline structures. uoc.gr

The strength of the metal-phosphonate bond often results in materials with high thermal and chemical stability compared to their carboxylate-based counterparts. nih.gov The 2,6-dimethylphenyl group in a phosphonate linker would introduce hydrophobicity and steric bulk within the pores of the MOF. This can be used to:

Control substrate access to active metal sites.

Influence the selectivity of catalytic reactions occurring within the pores.

Enhance the stability of the framework in aqueous or protic environments.

Zirconium phosphonate frameworks, for instance, are known for their exceptional stability and have been used as solid acid catalysts and catalyst supports. scispace.com By incorporating linkers derived from this compound, it is possible to fine-tune the catalytic properties of these advanced materials.

Catalyst Supports in Diverse Organic Transformations

Beyond being integral components of the catalyst structure, phosphonates can be used to anchor catalytic species onto solid supports. The phosphonate group can be tethered to polymers or inorganic materials like silica (B1680970) or titania. scispace.com

For example, a polystyrene-based polymer can be functionalized with phosphonate groups. These groups can then act as anchors for catalytically active metal nanoparticles (e.g., palladium or ruthenium). The introduction of the phosphonate moiety can increase the polarity of the polymer support, improving its compatibility with certain solvent systems and reactants. scispace.com It has also been suggested that the phosphonate can act as a surfactant, improving the dispersion of the catalyst in the reaction medium. scispace.com These supported catalysts are highly valued because they combine the high activity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous catalysts.

Materials Science and Engineering

The unique chemical structure of this compound, featuring a phosphorus-carbon bond and bulky aromatic substituent, has positioned it and its derivatives as compounds of interest in the field of materials science and engineering. Researchers have explored their potential in the development of advanced materials with tailored properties.

Linkers in Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands, also known as linkers. The choice of the organic linker is crucial as it dictates the topology, porosity, and functionality of the resulting framework. While carboxylates have been the most widely used linkers in MOF chemistry, there is a growing interest in phosphonate-based MOFs due to their enhanced thermal and chemical stability. daneshyari.comnih.gov

The sterically hindered nature of the 2,6-dimethylphenyl group in linkers derived from this compound could be leveraged to control the framework's dimensionality and pore environment. While specific studies detailing the use of (2,6-dimethylphenyl)phosphonic acid as a linker are not prevalent, the principles of using arylphosphonates are well-established for creating MOFs with potential applications in catalysis, sorption, and proton conductivity. daneshyari.com

Components in Polymer Chemistry and Hybrid Materials

In polymer chemistry, organophosphorus compounds are widely investigated, particularly for their flame-retardant properties. The incorporation of phosphorus-containing moieties into a polymer matrix can significantly enhance its fire resistance. This compound and its derivatives are of interest in this area due to the combined presence of phosphorus and a thermally stable aromatic ring.

Phosphorus-based flame retardants can act in both the gas phase, by scavenging flame-propagating radicals, and the condensed phase, by promoting the formation of a protective char layer. specialchem.com Research on related compounds has shown that phosphate-based flame retardants with aromatic substituents, particularly those with steric hindrance like the 2,6-dimethylphenyl group, exhibit higher thermal stability and a greater capacity for char formation compared to their aliphatic counterparts. abo.fi For instance, multifunctional flame retardants incorporating bis(2,6-dimethylphenyl) phosphate (B84403) moieties have been synthesized and shown to possess high initial thermal stability. abo.fi This suggests that the 2,6-dimethylphenyl group contributes positively to the flame retardant efficacy.

The general mechanism for phosphorus flame retardants involves the release of phosphoric acid upon pyrolysis, which then condenses to form polyphosphoric acid. This acts as a catalyst for the dehydration of the polymer, leading to the formation of a carbonaceous char that insulates the underlying material from heat and oxygen. specialchem.com

Beyond flame retardancy, phosphonates can be incorporated into polymers to create organic-inorganic hybrid materials. academie-sciences.fracademie-sciences.fr These materials combine the properties of both components, such as the processability of polymers and the thermal stability of inorganic materials. Diethyl phosphonated phosphine ligands have been used to immobilize metal complexes on oxide supports, creating hybrid catalysts. academie-sciences.fr The phosphonate group serves as an effective anchor to the inorganic surface.

| Related Compound | Polymer Application | Key Finding | Reference |

|---|---|---|---|

| Bis(2,6-dimethylphenyl) phosphate derivatives | Flame Retardant for Polypropylene | Higher thermal stability and char formation compared to phenyl or ethyl substituted analogues. | abo.fi |

| Diethyl N,N-bis(2-hydroxyethyl)aminomethylphosphonate | Flame Retardant for Rigid Polyurethane Foam | Imparts permanent flame retardancy and shows excellent humid aging resistance. | researchgate.net |

| Dimethyl methylphosphonate (B1257008) (DMMP) | Flame Retardant for various polymers | Effective due to high phosphorus content, but volatility can be a limitation. | specialchem.com |

| Phosphine-phosphonate ligands | Component in Hybrid Catalysts | Acts as a robust anchor to immobilize metal complexes on oxide surfaces. | academie-sciences.fr |

Application in Energy Devices and Materials

The safety of energy storage devices, particularly lithium-ion batteries, is a significant concern due to the flammability of conventional carbonate-based electrolytes. Organophosphorus compounds, including phosphonates, are being extensively investigated as flame-retardant additives for these electrolytes. mdpi.com They function by interrupting the combustion cycle in the gas phase, thereby reducing the risk of fire and explosion. mdpi.com

While this compound itself has not been extensively reported in this application, closely related compounds like Diethyl ethylphosphonate (DEEP) and Dimethyl methylphosphonate (DMMP) have been studied as flame-retarding additives. cip.com.cnresearchgate.net The incorporation of these phosphonates can effectively suppress the flammability of the electrolyte. cip.com.cn However, their application can be challenging due to their interaction with the graphite (B72142) anode, which can affect the formation of a stable solid electrolyte interphase (SEI) and consequently, the battery's cycling performance. cip.com.cn

Another related compound, Diethyl(thiophen-2-ylmethyl)phosphonate (DTYP), has been reported as a multifunctional electrolyte additive that not only improves the flame retardancy but also enhances the capacity retention of high-voltage lithium-ion cells by forming a protective interphase on the cathode. rsc.org This highlights the potential of designing phosphonate additives to serve multiple roles in improving battery performance and safety. The presence of the thermally stable 2,6-dimethylphenyl group in this compound could offer advantages in terms of thermal stability for the electrolyte, an area that warrants further investigation.

Beyond batteries, metal phosphates and phosphonates are also being explored as electrode materials for supercapacitors, owing to their high porosity, large surface area, and structural stability. researchgate.net

Development of Gas Capture and Storage Materials

The development of materials for the efficient capture and storage of gases like carbon dioxide (CO₂) is crucial for addressing climate change. As discussed in section 4.3.1, Metal-Organic Frameworks (MOFs) are promising candidates for this application due to their high porosity and tunable surface chemistry.

Phosphonate-based MOFs, derived from linkers such as (2,6-dimethylphenyl)phosphonic acid, are particularly attractive for CO₂ capture. scholaris.ca Their enhanced stability allows them to withstand the conditions of repeated adsorption-desorption cycles. scholaris.ca Furthermore, the polar phosphonate groups can create strong interactions with CO₂ molecules, leading to high adsorption capacities and selectivity. beilstein-journals.org

The structure of the organic linker plays a significant role in the gas capture performance of the MOF. By modifying the linker, the pore size and chemical environment of the framework can be tailored to optimize the adsorption of specific gases. beilstein-journals.org For example, the introduction of amine groups into the framework through post-synthetic modification can further enhance CO₂ uptake. beilstein-journals.org While direct studies on MOFs from this compound for gas capture are limited, the foundational research on phosphonate MOFs provides a strong rationale for their potential in this application. scholaris.cabeilstein-journals.org

| MOF Type | Target Gas | Key Feature for Gas Capture | Reference |

|---|---|---|---|

| Phosphonate MOFs | CO₂ | Enhanced thermal and chemical stability, polar phosphonate groups for strong interaction. | scholaris.ca |

| Amine-functionalized MOFs | CO₂ | Amino groups act as Lewis basic sites, increasing affinity for acidic CO₂. | beilstein-journals.org |

| MOFs with Open Metal Sites | CO₂ | Unsaturated metal centers provide strong adsorption sites for CO₂ molecules. | beilstein-journals.org |

| Flexible MOFs | Various Gases | Framework flexibility allows for selective adsorption and high storage capacities. | daneshyari.com |

Application in Sensing Technologies

Phosphonate-based compounds have emerged as versatile platforms for the development of chemical sensors. Their ability to coordinate with metal ions and their tunable electronic properties make them suitable for various sensing applications. mdpi.com

Arylphosphonates can be incorporated into fluorescent probes and sensors. The phosphonate group can act as a recognition site for specific analytes, while the aromatic moiety can be part of a larger chromophore or fluorophore system. mdpi.com For example, heteroarylphosphonates are used as ligands in ruthenium(II) polypyridyl complexes, which have applications in fluorescent cation sensors and other energy-transfer systems. mdpi.com The phosphonate groups can also function as anchoring groups to attach sensing molecules to semiconductor surfaces. mdpi.com

Furthermore, sensing technologies have been developed for the detection of phosphonate compounds themselves, particularly nerve agent simulants like Dimethyl methylphosphonate (DMMP). rsc.org These sensors often rely on the interaction of the phosphonate's P=O group with the sensing material's surface. This indicates that the phosphonate functional group is readily detectable, a property that could also be exploited in designing materials where a phosphonate-containing molecule is the target.

While specific sensing applications of this compound have not been detailed, the broader research on arylphosphonates suggests its potential as a building block for creating new sensing materials, for instance, for the detection of metal ions or other environmental pollutants. mdpi.comnih.gov

Structural Elucidation and Advanced Characterization Techniques for Mechanistic Studies

Application of In Situ Characterization Techniques for Reaction Monitoring and Pathway Elucidation

In situ characterization techniques are indispensable tools for observing the dynamic processes of a chemical reaction as it occurs, providing a deeper understanding of reaction pathways and the formation of transient intermediates. mdpi.com The application of these methods to the synthesis of metal phosphonates, for example, allows researchers to track the evolution of different phases and intermediates throughout the course of a reaction. mdpi.com

Techniques such as in situ X-ray diffraction (XRD) and various vibrational spectroscopies are widely employed to monitor synthetic processes, particularly those involving the self-assembly of crystalline compounds. mdpi.com For instance, in situ energy-dispersive X-ray diffraction (EDXRD) has been utilized during both conventional and microwave-assisted hydrothermal synthesis of lanthanide phosphonates, successfully identifying a number of precursor phases before the final product is formed. mdpi.com

Furthermore, in situ spectroscopic methods like Fourier Transform Infrared (FT-IR) spectroscopy and Atmospheric Pressure Ionization Mass Spectrometry (API-MS) are powerful for identifying reaction products and intermediates in the gas phase. nih.gov Studies on the atmospheric reactions of related organophosphorus compounds have demonstrated the utility of these techniques in elucidating reaction mechanisms by identifying major products formed from reactions with OH radicals. nih.gov This approach of real-time monitoring is critical for confirming proposed mechanistic steps and understanding the factors that influence product formation and purity.

Table 1: In Situ Techniques for Reaction Analysis

| Technique | Application in Phosphonate (B1237965) Chemistry | Insights Gained |

|---|---|---|

| In Situ X-ray Diffraction (XRD) | Monitoring the formation of crystalline metal phosphonates. mdpi.com | Identification of transient crystalline phases and reaction intermediates; understanding of crystallization kinetics. |

| In Situ Spectroscopy (FT-IR, Raman) | Tracking changes in functional groups during a reaction. mdpi.comnih.gov | Real-time observation of bond formation/cleavage; identification of key reactive species. |

| In Situ Mass Spectrometry (API-MS) | Identifying products and intermediates in gas-phase reactions. nih.gov | Elucidation of reaction pathways and product distribution. |

Utilization of Electron Diffraction for Crystal Structure Determination in Metal Phosphonates

The precise determination of the three-dimensional atomic arrangement in a crystal is fundamental to understanding its properties. While single-crystal X-ray diffraction is the gold standard, many materials, including metal phosphonates, often form as microcrystalline powders, which are unsuitable for this technique. nih.govacs.org In such cases, three-dimensional electron diffraction (3DED) has emerged as a powerful and essential tool for ab initio structure determination. nih.govacs.org

The development of techniques like fast automated electron diffraction tomography (Fast-ADT) combined with nano beam electron diffraction (NBED) has enabled the structural solution of complex, beam-sensitive materials, even from nano-sized crystals at room temperature. nih.govacs.org This has been successfully applied to determine the crystal structures of novel porous metal phosphonates, revealing intricate details about their framework, pore structure, and the coordination of metal ions. nih.govacs.org For example, the structures of two porous metal phosphonates, CAU-37 and CAU-57, were solved using electron diffraction, which was not possible with conventional X-ray methods due to the inability to grow suitable single crystals. nih.govacs.org This advancement allows for a much deeper understanding of the structure-property relationships in this important class of materials. mdpi.com

Advanced Spectroscopic Methods in Supporting Mechanistic Investigations

Beyond real-time monitoring, advanced spectroscopic methods provide detailed structural information on isolated reactants, intermediates, and final products, which is crucial for corroborating proposed reaction mechanisms. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are cornerstones of these investigations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR is a primary and highly effective tool for characterizing organophosphorus compounds. The chemical shift provides direct information about the electronic environment of the phosphorus atom. For phosphonate esters, these shifts are typically observed in a characteristic range. rsc.org

¹H and ¹³C NMR spectra offer detailed information about the organic framework of the molecule. A key feature in the spectra of phosphonates is the presence of phosphorus-hydrogen (P-H) and phosphorus-carbon (P-C) coupling, which splits the signals into doublets or more complex multiplets. The magnitude of the coupling constants (J-values) provides valuable information about the proximity and connectivity of atoms relative to the phosphorus center. amazonaws.comrsc.org For instance, in diethyl phenylphosphonate, the aromatic carbons show distinct splitting patterns due to coupling with the phosphorus atom. amazonaws.com

Table 2: Representative NMR Data for Diethyl Phosphonate Derivatives

| Compound | Nucleus | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |

|---|---|---|---|

| Diethyl phenylphosphonate amazonaws.com | ³¹P | 18.8 | - |

| ¹³C | 132.3 (d), 131.7 (d), 128.4 (d), 62.0 (d), 16.3 (d) | J = 3.2, J = 9.9, J = 14.9, J = 5.2, J = 6.5 | |

| Diethyl (2-oxo-2-phenylethyl)phosphonate rsc.org | ³¹P | 20.0 | - |

| ¹³C | 191.9 (d), 38.5 (d), 62.8 (d), 16.3 (d) | J = 6.6, J = 130.2, J = 6.5, J = 6.4 | |

| Diethyl m-tolylphosphonate rsc.org | ³¹P | 19.4 | - |

Note: 'd' indicates a doublet signal resulting from coupling with the phosphorus atom.

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS), often with electrospray ionization (ESI), is used to confirm the elemental composition of a compound by providing a highly accurate mass measurement of the molecular ion. amazonaws.com The fragmentation patterns observed in the mass spectrum can also offer structural clues and help in the identification of unknown products or intermediates formed during a reaction, thereby supporting mechanistic proposals. nih.gov

By combining these advanced characterization techniques, researchers can assemble a comprehensive picture of a chemical reaction, from the real-time formation of intermediates to the precise atomic structure of the final products, enabling the elucidation of complex reaction mechanisms.

Theoretical and Computational Chemistry Investigations of Arylphosphonates

Quantum Chemical Calculations for Mechanistic Understanding of Phosphonylation Reactions

Quantum chemical calculations are instrumental in elucidating the complex mechanisms of chemical reactions, such as those involved in the synthesis of arylphosphonates like the Hirao or Michaelis-Arbuzov reactions. researchgate.netmdpi.com These computational methods allow for the mapping of reaction pathways, identification of transient intermediates, and characterization of transition states.

By calculating the potential energy surface of a reaction, chemists can determine the energy barriers (activation energies) associated with different mechanistic steps. nih.gov For a sterically hindered molecule like Diethyl (2,6-dimethylphenyl)phosphonate, these calculations are particularly valuable. The presence of two methyl groups in the ortho positions of the phenyl ring introduces significant steric strain that can influence the reaction mechanism and rate. amanote.comnih.gov Computational studies can quantify this steric effect, comparing, for example, the activation energy of a palladium-catalyzed C-P coupling reaction with that of a less hindered substrate like diethyl phenylphosphonate. mdpi.com

Furthermore, these calculations provide detailed electronic structure information, such as charge distribution and orbital interactions, at critical points along the reaction coordinate. This helps in understanding how the phosphonate (B1237965) group directs reactions or how catalysts facilitate bond formation. nih.govacs.org For instance, calculations can model the oxidative addition and reductive elimination steps in a catalytic cycle, revealing how the electronic properties of the aryl group and the phosphorus ligands affect the efficiency of each step. mdpi.com

Below is a hypothetical data table illustrating the type of information that could be generated from a quantum chemical study on a phosphonylation reaction, comparing a sterically hindered substrate to a non-hindered one.

| Reaction Step | System | Calculated Parameter | Value (kcal/mol) | Interpretation |

|---|---|---|---|---|

| Oxidative Addition | Diethyl phenylphosphonate | Activation Energy (ΔG‡) | 18.5 | Lower energy barrier for catalyst insertion. |

| This compound | Activation Energy (ΔG‡) | 24.2 | Steric hindrance from methyl groups raises the energy barrier. | |

| Reductive Elimination | Diethyl phenylphosphonate | Reaction Energy (ΔG) | -25.0 | Thermally favorable product formation. |

| This compound | Reaction Energy (ΔG) | -21.3 | Product is stable, but slightly less favorable due to steric strain. |

Molecular Modeling of Reactivity, Selectivity, and Conformational Analysis

Molecular modeling encompasses a range of computational techniques used to predict and analyze the behavior of molecules. For this compound, these models are crucial for understanding its reactivity, the selectivity of its reactions, and its preferred three-dimensional shape.

Reactivity and Selectivity: The reactivity of an arylphosphonate can be predicted by analyzing its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy and location of these orbitals indicate where the molecule is most likely to donate or accept electrons. For example, in electrophilic aromatic substitution, the reaction site is often predicted by the locations of the highest electron density in the HOMO. For this compound, modeling would likely show that the steric bulk of the ortho methyl groups and the phosphonate group would direct incoming reagents to the less hindered meta or para positions. nih.gov

Conformational Analysis: The flexibility of the this compound molecule arises from the rotation around several single bonds, particularly the P-C (phenyl) and C-O (ethyl) bonds. Conformational analysis involves systematically rotating these bonds and calculating the potential energy to identify the most stable, low-energy conformations. researchgate.netmdpi.com The steric repulsion between the ortho-methyl groups and the ethoxy groups of the phosphonate moiety is a dominant factor. amanote.com DFT calculations are often employed to create a potential energy surface by varying the key dihedral angles, which reveals the global minimum energy structure and the energy barriers to rotation between different conformers. um.es

The following interactive table presents representative data from a conformational analysis of a generic arylphosphonate, showing how relative energy changes with the rotation around the P-C bond.

| Conformer | Dihedral Angle (O=P-C-C) | Relative Energy (kcal/mol) | Population at 298 K (%) |

|---|---|---|---|

| A (Global Minimum) | 90° | 0.00 | 75.1 |

| B | 0° | 1.80 | 4.5 |

| C | 180° | 1.20 | 20.4 |

Applications of Density Functional Theory (DFT) in Phosphonate Systems

Density Functional Theory (DFT) is a highly versatile and widely used quantum mechanical modeling method that balances computational cost with accuracy. mdpi.com It is employed to investigate a broad spectrum of properties in phosphonate systems. researchgate.net

One primary application of DFT is the optimization of molecular geometries to predict bond lengths, bond angles, and dihedral angles with high precision. acs.org For this compound, DFT can provide a detailed picture of how steric crowding distorts the phenyl ring or the tetrahedral geometry around the phosphorus atom.

DFT is also used to simulate vibrational spectra (infrared and Raman). acs.orgacs.org By calculating the vibrational frequencies and intensities, a theoretical spectrum can be generated and compared with experimental data to confirm the structure of the synthesized compound and assign specific vibrational modes to the stretching or bending of particular bonds, such as the characteristic P=O and P-O-C stretches.

Furthermore, DFT is essential for calculating a variety of electronic properties. researchgate.netmdpi.com These include:

Electron Density and Electrostatic Potential: Mapping these properties helps visualize the charge distribution and identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of chemical reactivity and kinetic stability. researchgate.net

NMR Chemical Shifts: DFT can predict the NMR chemical shifts (e.g., ³¹P, ¹³C, ¹H) with good accuracy, aiding in the interpretation of experimental NMR spectra. um.es

The table below summarizes key molecular properties of phosphonates that are routinely investigated using DFT methods.

| Property Calculated by DFT | Significance in Phosphonate Chemistry |

|---|---|

| Optimized Molecular Geometry | Provides accurate bond lengths and angles; reveals effects of steric hindrance. |

| Vibrational Frequencies | Aids in the interpretation of IR and Raman spectra for structural verification. |

| Frontier Orbital Energies (HOMO/LUMO) | Helps predict chemical reactivity and the sites of electrophilic/nucleophilic attack. |

| Electrostatic Potential Map | Visualizes charge distribution and potential for intermolecular interactions. |

| Reaction Enthalpies and Activation Energies | Elucidates reaction mechanisms and predicts thermodynamic feasibility and kinetics. |

Derivatization and Functionalization of Diethyl 2,6 Dimethylphenyl Phosphonate

Synthesis of Corresponding Phosphonic Acids

The conversion of Diethyl (2,6-dimethylphenyl)phosphonate to its corresponding phosphonic acid, (2,6-dimethylphenyl)phosphonic acid, is a fundamental derivatization step. This transformation is typically achieved through the hydrolysis of the ethyl ester groups. Two primary methods are widely employed for this purpose: acid-catalyzed hydrolysis and dealkylation using silyl (B83357) halides.

Acid-Catalyzed Hydrolysis: A prevalent and straightforward method involves heating the diethyl phosphonate (B1237965) with a concentrated strong acid. beilstein-journals.org Refluxing this compound in concentrated hydrochloric acid (HCl) or hydrobromic acid (HBr) effectively cleaves the ethyl ester bonds to yield the phosphonic acid. nih.govd-nb.info The reaction proceeds via nucleophilic attack on the ethyl group or the phosphorus center, facilitated by the acidic medium. beilstein-journals.org The excess acid and water are typically removed by distillation post-reaction. beilstein-journals.org

Dealkylation via Silylation: A milder and often more efficient alternative is the McKenna procedure, which involves a two-step process. researchgate.netresearchgate.net First, the phosphonate ester is treated with a halotrimethylsilane, most commonly bromotrimethylsilane (B50905) (TMSBr). This reaction forms a bis(trimethylsilyl) phosphonate intermediate. d-nb.inforesearchgate.net Subsequent treatment of this intermediate with an alcohol, such as methanol, or with water leads to the gentle hydrolysis of the silyl ester groups, affording the final phosphonic acid in high yield. d-nb.inforesearchgate.net This method is valued for its mild conditions, which are compatible with a wider range of functional groups that might be sensitive to harsh acidic hydrolysis. researchgate.net

| Method | Reagents | Typical Conditions | Product |

| Acid Hydrolysis | Concentrated HCl or HBr | Reflux, 1-12 hours | (2,6-dimethylphenyl)phosphonic acid |

| McKenna Procedure | 1. TMSBr2. Methanol or Water | 1. Room temp. or gentle heat2. Room temp. | (2,6-dimethylphenyl)phosphonic acid |

Preparation of Phosphonate Esters with Varied Alkyl Moieties

The ethyl groups of this compound can be exchanged for other alkyl or aryl moieties, leading to a diverse library of phosphonate esters. This is generally accomplished through transesterification of the starting ester or by esterification of the corresponding phosphonic acid.

Transesterification: The alcoholysis of this compound can be performed by heating it with a different alcohol, often in the presence of a catalyst. Microwave-assisted transesterification in the presence of ionic liquids has been shown to be an effective method for exchanging the alkyl groups of dialkyl phenylphosphonates. mtak.hu This can result in the formation of mixed phosphonate esters (e.g., ethyl methyl (2,6-dimethylphenyl)phosphonate) or fully substituted esters, depending on the reaction conditions and stoichiometry of the alcohol used. mtak.hu

Esterification of (2,6-dimethylphenyl)phosphonic acid: A more controlled approach involves the direct esterification of (2,6-dimethylphenyl)phosphonic acid, synthesized as described in the previous section. A variety of standard esterification methods can be applied. For instance, reacting the phosphonic acid with an alkyl orthoester, such as triethyl orthoacetate, provides a selective route to either mono- or di-esters. nih.gov The selectivity is often controlled by the reaction temperature; lower temperatures favor the formation of the monoester, while higher temperatures yield the diester. nih.gov Another route involves converting the phosphonic acid to a more reactive intermediate, like a phosphonochloridate, which can then be reacted with the desired alcohol to form the new ester. nih.gov

| Starting Material | Method | Reagents | Potential Products |

| This compound | Transesterification | R-OH, Catalyst | (Alkyl) ethyl (2,6-dimethylphenyl)phosphonate, Dialkyl (2,6-dimethylphenyl)phosphonate |

| (2,6-dimethylphenyl)phosphonic acid | Direct Esterification | R-OH, Triethyl orthoacetate | Monoalkyl (2,6-dimethylphenyl)phosphonate, Dialkyl (2,6-dimethylphenyl)phosphonate |

| (2,6-dimethylphenyl)phosphonic acid | Via Phosphonochloridate | 1. Oxalyl chloride2. R-OH | Dialkyl (2,6-dimethylphenyl)phosphonate |

Formation of Metal Phosphonates and Hybrid Materials

(2,6-dimethylphenyl)phosphonic acid, derived from the diethyl ester, is an excellent building block for creating organic-inorganic hybrid materials, such as metal phosphonates. researchgate.netresearchgate.net In these structures, the phosphonate group acts as a multidentate ligand, bridging metal centers to form extended networks that can range from simple coordination polymers to complex, porous metal-organic frameworks (MOFs). researchgate.net

The synthesis of these materials typically involves the reaction of the phosphonic acid with a metal salt (e.g., chlorides, nitrates, or acetates of metals like zirconium, zinc, copper, or aluminum) under hydrothermal or sol-gel conditions. researchgate.netuantwerpen.beacademie-sciences.fr The resulting materials are often crystalline and can exhibit high thermal and chemical stability. researchgate.net

The bulky 2,6-dimethylphenyl group attached to the phosphonate linker is expected to play a significant role in the final architecture of the hybrid material. Steric hindrance can influence the coordination environment of the metal ions and affect the packing of the organic moieties, potentially leading to the formation of porous structures or materials with unique interlayer spacing. mdpi.com Research on zinc complexes with terpyridine ligands functionalized with bulky diethylphosphonate groups has shown that such steric bulk can introduce significant distortions and affect packing interactions. mdpi.comresearchgate.net A similar influence can be anticipated for the 2,6-dimethylphenyl group, making it a tool for rationally designing the structural and functional properties of the resulting hybrid materials.

Introduction of Additional Functional Groups on the Aryl Moiety

Further functionalization of this compound can be achieved by introducing new substituents onto the 2,6-dimethylphenyl ring. The reactivity and regioselectivity of such reactions are governed by the directing effects of the substituents already present: the two methyl groups and the phosphonate group.

The methyl groups are activating and ortho, para-directing for electrophilic aromatic substitution. The phosphonate group is a deactivating, meta-directing group. The positions ortho to the phosphonate group (and meta to the methyl groups) are highly sterically hindered. Therefore, electrophilic substitution would most likely occur at the C4 position (para to the phosphonate and meta to both methyl groups).

Modern C-H activation and functionalization methods offer a powerful route to introduce new groups. For example, phosphonate-directed ortho C-H borylation has been developed as a strategy to create ortho-functionalized aryl phosphonates. nih.gov In this reaction, an iridium catalyst directs the borylation to the C-H bonds ortho to the phosphonate group. nih.gov For this compound, this reaction would be sterically challenging due to the presence of the ortho methyl groups. However, if successful, the resulting boronic ester could serve as a versatile handle for subsequent cross-coupling reactions to introduce a wide array of functional groups, including halogens, alkyl, aryl, or cyano groups, thereby creating highly substituted and complex phosphoarenes. nih.gov

Future Perspectives and Emerging Directions in Diethyl 2,6 Dimethylphenyl Phosphonate Research

Development of Novel and More Efficient Synthetic Methodologies

While classical methods for creating arylphosphonates exist, future research is geared towards developing more efficient, versatile, and scalable synthetic routes. The focus is on improving yields, broadening functional group tolerance, and utilizing more readily available starting materials.

One promising area is the advancement of cross-coupling reactions. Palladium-catalyzed methods, which couple H-phosphonates with aryl electrophiles like mesylates and tosylates, represent a significant step forward as they allow for the conversion of abundant phenolic derivatives into phosphorus-containing compounds. acs.org Further research could optimize these protocols for sterically hindered substrates like 2,6-dimethylphenyl halides or mesylates to improve the synthesis of Diethyl (2,6-dimethylphenyl)phosphonate. Another key direction involves the direct coupling of arylboronate esters with dialkyl phosphites. digitellinc.com This palladium-catalyzed approach, often enhanced by microwave heating, tolerates a wide array of functional groups and can be integrated into a two-step sequence starting with a C-H borylation reaction, allowing for the use of inexpensive arene starting materials. digitellinc.com

Future synthetic strategies are also likely to explore alternative transition metals to palladium, such as nickel and copper, which are more earth-abundant and cost-effective. purdue.eduorganic-chemistry.org The development of photoredox catalysis also presents a greener alternative to traditional methods, enabling phosphonation of aryl halides under mild conditions and potentially reducing reliance on expensive or toxic reagents. purdue.edu

Table 1: Comparison of Modern Synthetic Approaches for Arylphosphonates

| Synthetic Strategy | Catalyst/Reagent | Key Advantages | Potential for this compound |

|---|---|---|---|

| C-H Borylation/C-P Coupling | Iridium catalyst for borylation, then Palladium catalyst for phosphonylation | Utilizes inexpensive arene starting materials; high regioselectivity. digitellinc.comnih.govncl.ac.uk | Could provide a more direct and atom-economical route from 1,3-dimethylbenzene. |

| Cross-Coupling with Aryl Mesylates | Palladium/ligand system | Expands substrate scope to include readily available phenol (B47542) derivatives. acs.org | Enables synthesis from 2,6-dimethylphenol, a common industrial chemical. |

| Photoredox Catalysis | Organic photocatalysts (e.g., PTZ) | Mild reaction conditions; avoids harsh reductants; broad functional group tolerance. purdue.edu | Offers a potentially greener and more energy-efficient synthetic pathway. |

| Microwave-Assisted Synthesis | Palladium or other metal catalysts | Rapid reaction times; improved yields. digitellinc.comrsc.org | Could significantly shorten production time and improve process efficiency. |

Exploration of New Catalytic Transformations Utilizing Arylphosphonate Derivatives

Arylphosphonates are valuable precursors to a variety of other functional groups, including phosphine (B1218219) ligands, which are crucial in homogeneous catalysis. digitellinc.comnih.gov Future research will likely focus on leveraging this compound as a scaffold for creating novel, sterically demanding ligands. The 2,6-dimethylphenyl group provides significant steric bulk, which can be advantageous in controlling selectivity and activity in catalytic cycles.

A key enabling technology is phosphonate-directed C-H functionalization. For example, phosphonate-directed ortho C–H borylation allows for the introduction of a boronic ester group onto the aromatic ring, which can then be used in subsequent cross-coupling reactions (like the Suzuki-Miyaura reaction) to build more complex biaryl structures. nih.govncl.ac.uk By applying this strategy to this compound, researchers could synthesize highly substituted phosphoarenes that would be challenging to access otherwise. nih.gov These resulting biaryl monophosphonates could serve as precursors to new classes of ligands for fine chemical synthesis. ncl.ac.uk The unique steric and electronic properties imparted by the dimethylphenylphosphonate moiety could lead to catalysts with enhanced performance in reactions such as asymmetric hydrogenation or cross-coupling. mdpi.comscispace.com

Integration into Multifunctional Advanced Materials

The inherent properties of the phosphonate (B1237965) group—such as its thermal stability, ability to coordinate with metals, and flame-retardant characteristics—make it an attractive component for advanced materials. rsc.orgnsf.gov Future work on this compound will likely explore its integration into polymers, metal-organic frameworks (MOFs), and electrolyte systems.

In materials science, phosphonates are used as flame retardants. sigmaaldrich.com The bulky and thermally stable 2,6-dimethylphenyl group in this compound could enhance the performance of flame-retardant additives in polymers by promoting char formation and acting as a radical trap in the gas phase. Similarly, phosphonate-containing molecules have been developed as multifunctional electrolyte additives for high-voltage lithium-ion batteries, where they help form protective interphases, improve thermal stability, and act as flame retardants. rsc.org The specific structure of this compound could be tailored for this purpose, potentially improving the safety and cycle life of next-generation energy storage devices.

Furthermore, phosphonates serve as versatile linkers for constructing MOFs. rsc.org The defined geometry and coordination capability of the phosphonate group, combined with the steric influence of the 2,6-dimethylphenyl substituent, could be used to design novel MOFs with tailored pore sizes and functionalities for applications in gas storage, separation, or catalysis.

Table 2: Potential Applications of this compound in Advanced Materials

| Material Type | Potential Role of the Compound | Anticipated Benefit |

|---|---|---|

| Flame-Retardant Polymers | Additive or co-monomer | The bulky aryl group could enhance char formation and thermal stability. sigmaaldrich.com |

| Lithium-Ion Battery Electrolytes | Multifunctional additive | Could improve thermal safety and form a stable cathode-electrolyte interphase. rsc.org |

| Metal-Organic Frameworks (MOFs) | Organic linker | The defined steric profile could control pore dimensions and framework topology. rsc.org |

| Corrosion Inhibitors | Surface-active agent | Phosphonate headgroup can bind to metal surfaces to form a protective layer. rsc.org |

Advancements in Sustainable Chemistry Initiatives for Phosphonate Synthesis and Application

The increasing focus on green chemistry is driving a paradigm shift in the production and use of chemical compounds, including phosphonates. sciencedaily.com Phosphorus is considered a critical raw material, making its efficient use, recovery, and recycling paramount. sciencedaily.comscienmag.com Future research on this compound will be increasingly influenced by these sustainability goals.

This involves developing synthetic methods that minimize or eliminate hazardous substances. sciencedaily.com Examples of greener synthetic techniques applicable to phosphonates include ultrasound-assisted methods, microwave-promoted synthesis, and solvent-free reactions. rsc.org The use of environmentally benign solvents like polyethylene (B3416737) glycol (PEG) has also been shown to be effective for phosphonate synthesis. frontiersin.org

Beyond synthesis, a holistic "green" approach considers the entire lifecycle of the compound. This includes designing phosphonate-based materials for enhanced biodegradability or developing efficient methods for phosphorus recovery and recycling from waste streams. rsc.orgrsc.org While significant research is still needed in recovery and recycling technologies, these initiatives will be crucial for the long-term sustainability of phosphonate chemistry. sciencedaily.com The future of this compound research will therefore not only be about discovering new functions but also about ensuring that its production and application are environmentally responsible.

Q & A

Q. What are the established synthetic routes for Diethyl (2,6-dimethylphenyl)phosphonate, and what experimental parameters influence yield?

The Horner–Wadsworth–Emmons (HWE) reaction is a common method, utilizing a phosphonate ester and a carbonyl precursor. Key parameters include:

- Base selection : Sodium hexamethyldisilazide (NaHMDS) at −78 °C generates reactive ylides but may require optimization for sterically hindered substrates .

- Reaction temperature : Low temperatures (−78 °C) minimize side reactions but can reduce conversion rates.

- Substrate purity : Impurities in the starting dione or phosphonate ester can lead to competing pathways .

Methodological Tip : Monitor reaction progress via thin-layer chromatography (TLC) and optimize base equivalents for improved mono-coupled product yields .

Q. How is this compound characterized structurally, and what analytical techniques are essential?

- 31P NMR spectroscopy : Provides direct evidence of phosphorus environments. For example, diethyl phosphonate derivatives exhibit characteristic shifts between δ 20–30 ppm .

- 1H/13C NMR : Resolve aromatic substituents (e.g., 2,6-dimethylphenyl groups) and confirm ester linkages.

- High-resolution mass spectrometry (HRMS) : Validates molecular ion peaks and fragmentation patterns .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Skin/eye exposure : Immediate washing with water (P362+P364 protocols) and medical consultation for irritation .

- Toxicological screening : Prioritize bacterial gene mutation tests (Ames test) and in vitro micronucleus assays to assess genotoxicity potential .

- Ventilation : Use fume hoods to mitigate inhalation risks, especially during solvent evaporation steps .

Q. What are common impurities in this compound, and how are they quantified?

- Residual solvents : Gas chromatography (GC) with flame ionization detection (FID) identifies traces of ethyl ether or THF.

- Degradation products : Liquid chromatography–mass spectrometry (LC–MS) detects hydrolyzed phosphonic acids under acidic/alkaline conditions .

Methodological Tip : Use gradient elution in HPLC to separate polar impurities from the hydrophobic parent compound .

Advanced Research Questions

Q. How can conflicting 31P NMR data for this compound derivatives be resolved?

- Decoupling techniques : Apply 1H decoupling to eliminate splitting from adjacent protons, simplifying multiplet patterns .

- Chemical shift referencing : Use trimethyl phosphate (δ 0 ppm) as an external standard to calibrate instrument-specific deviations .

- Computational modeling : Density functional theory (DFT) predicts electronic environments influencing δ values, aiding peak assignment .

Q. What strategies optimize the HWE reaction for sterically hindered this compound derivatives?

- Alternative bases : Test potassium tert-butoxide (t-BuOK) for milder conditions or lithium bis(trimethylsilyl)amide (LiHMDS) for enhanced ylide stability .

- Solvent effects : Switch from THF to DMF or DMSO to improve solubility of bulky substrates .

- Stepwise addition : Introduce the ylide slowly to avoid over-substitution and dimerization .

Q. How does this compound interact with biological systems in agrochemical applications?

- Mode-of-action studies : Radiolabel the phosphonate group (e.g., 32P) to track uptake and metabolism in plant models .

- Enzyme inhibition assays : Test affinity for acetylcholinesterase or herbicide-target enzymes using fluorescence-based kinetic assays .

Data Contradiction Note : Neurotoxicity assessments of structurally similar compounds may not extrapolate directly; validate via in vivo models .

Q. What methodologies assess the environmental stability of this compound in soil/water systems?

Q. How are computational tools applied to predict the reactivity of this compound in novel reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.